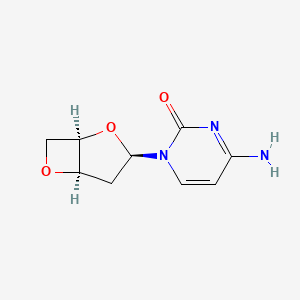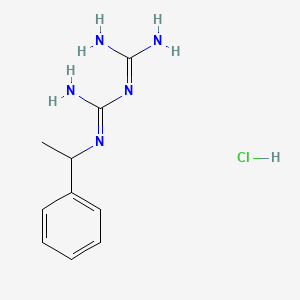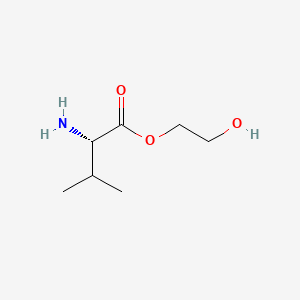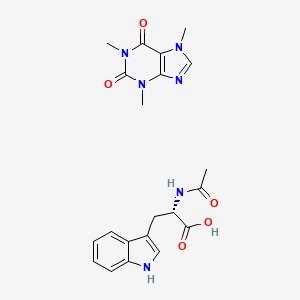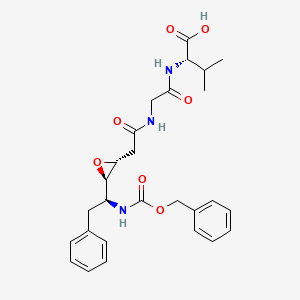
5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- is a chemical compound with the molecular formula C15H16O4 It is known for its unique structure, which includes a benzene ring substituted with hydroxyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of 1,3-benzenediol with 3-hydroxy-4-methoxyphenyl ethyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxybenzene (Catechol): Known for its use in the synthesis of pharmaceuticals and as a precursor to various chemicals.
1,4-Dihydroxybenzene (Hydroquinone): Widely used in the cosmetic industry for skin lightening and as a photographic developer.
1,3-Dihydroxybenzene (Resorcinol): Used in the production of resins, adhesives, and as a chemical intermediate.
Uniqueness
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups, along with the ethyl linkage, differentiates it from other dihydroxybenzenes and contributes to its diverse applications.
Propriétés
Numéro CAS |
60640-97-3 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
5-[2-(3-hydroxy-4-methoxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H16O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h4-9,16-18H,2-3H2,1H3 |
Clé InChI |
XYWLGCOVGGWHHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




